N-(3,4-dimethoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a synthetic small molecule featuring a triazolopyrimidine core linked to a 3,4-dimethoxyphenylacetamide moiety via a sulfanyl bridge. The 3-methyl substituent on the triazolo ring and the 3,4-dimethoxyphenyl group are critical for modulating solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3S/c1-21-14-13(19-20-21)15(17-8-16-14)25-7-12(22)18-9-4-5-10(23-2)11(6-9)24-3/h4-6,8H,7H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVNTVSKYCZPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C15H16N6O3S
- CAS Number : 1060185-71-8
The structure features a triazolopyrimidine moiety linked to a dimethoxyphenyl group via a sulfanyl acetamide linkage. This unique configuration contributes to its biological activity.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to N-(3,4-dimethoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide exhibit promising anticancer properties. In vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Case Study : A derivative of this compound was tested against breast cancer cells and showed a significant reduction in cell viability at micromolar concentrations .
2. Antimicrobial Activity
The sulfanyl group in the structure enhances its interaction with biological targets, making it effective against certain bacterial strains. Research has shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro testing revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
Pharmacological Applications
1. Central Nervous System (CNS) Effects
The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating CNS disorders. Preliminary studies indicate that it may modulate serotonin receptors, which are crucial for mood regulation.
- Research Findings : A study highlighted its potential as an anxiolytic agent due to its serotonergic activity .
2. Anti-inflammatory Properties
this compound has also been evaluated for anti-inflammatory effects. It demonstrated the ability to reduce pro-inflammatory cytokine levels in cellular models.
- Case Study : In an animal model of inflammation, administration of the compound resulted in decreased swelling and pain responses .
Data Tables
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker between the triazolo-pyrimidine core and the acetamide moiety is susceptible to nucleophilic displacement. Studies on structurally related sulfanylacetamides (e.g., pyrazolo[3,4-d]pyrimidine derivatives) demonstrate substitution with amines or thiols under mild alkaline conditions . For example:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| S-alkylation | Alkyl halide, K₂CO₃, DMF, 60°C | Alkylsulfanyl derivative | |
| Thiol-disulfide exchange | Thiol, DTT, pH 7.4 | Thiol-bound analog |
This reactivity is critical for modifying the compound’s pharmacokinetic properties.
Oxidation of the Sulfanyl Group
The sulfanyl group can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions. For instance, hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes the sulfur atom in triazolo-pyrimidine derivatives, as observed in related compounds .
Example Pathway:
Oxidation kinetics vary with solvent polarity, with faster rates in polar aprotic solvents like DMSO .
Hydrolysis of the Acetamide Linker
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates. In a study on analogous N-(3,4-dimethoxyphenyl)acetamides, hydrolysis with 6M HCl at reflux produced the corresponding carboxylic acid :
This reaction is pH-dependent, with faster cleavage in strongly acidic media .
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl ring participates in electrophilic substitution (e.g., nitration, halogenation). Computational studies on similar methoxyphenyl-triazolo systems predict preferential substitution at the para position relative to methoxy groups due to electronic directing effects .
Key Observations:
-
Nitration (HNO₃/H₂SO₄) yields 5-nitro derivatives.
-
Bromination (Br₂/FeBr₃) occurs at the C5 position of the phenyl ring .
Triazolo-Pyrimidine Ring Functionalization
The triazolo[4,5-d]pyrimidine core supports regioselective modifications:
-
C-H Activation : Palladium-catalyzed cross-coupling at C5 (e.g., Suzuki-Miyaura with aryl boronic acids) .
-
N-Alkylation : Quaternization of the triazole nitrogen using alkyl halides, enhancing water solubility .
Example Reaction:
Reduction Reactions
The pyrimidine ring can undergo partial reduction. Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrimidine’s double bonds to dihydro derivatives without affecting the triazole ring, as seen in related heterocycles .
Photochemical Reactions
UV irradiation in methanol induces cleavage of the sulfanyl-acetamide bond in structurally similar compounds, generating thiyl radicals detected via ESR spectroscopy .
Comparison with Similar Compounds
Key Observations :
- Triazolo Ring Substitution : The 3-methyl group in the query compound contrasts with the 5-phenyl substitution in and the 3-(2-fluorobenzyl) group in . Methyl groups typically enhance metabolic stability, while fluorinated or aromatic substituents may improve target selectivity .
- Linker Variability : The sulfanyl bridge in the query compound is retained in and , but replaced with direct acetamide linkages in . Sulfur-containing linkers can influence redox activity and hydrogen-bonding interactions .
- Aromatic Moieties : The 3,4-dimethoxyphenyl group is a common feature in and , suggesting its role in π-π stacking or interactions with hydrophobic enzyme pockets.
Pharmacological and Physicochemical Properties
- Bioactivity : While the query compound’s activity is unspecified, its anti-tubercular analogue shows MIC values comparable to first-line drugs (e.g., isoniazid). Fluorinated derivatives like may exhibit improved CNS penetration due to fluorine’s electronegativity .
Preparation Methods
One-Pot Sequential Synthesis
A streamlined method combines chlorination and SNAr in a single vessel. Intermediate A is treated with POCl₃, followed by direct addition of 2-mercaptoacetamide and K₂CO₃, avoiding isolation of intermediate B . This reduces purification steps and improves overall yield to 70–75%.
Enzymatic Amidation
Recent studies explore lipase-catalyzed amidation to enhance stereoselectivity. Candida antarctica lipase B (CAL-B) catalyzes the reaction between 2-({3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetic acid and 3,4-dimethoxyphenethylamine in tert-butanol, achieving 60–68% yield with reduced byproducts.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Waste Management
-
Aqueous waste from SNAr steps is treated with activated carbon to adsorb residual thiols, achieving >99% pollutant removal.
-
Solvent recovery systems (e.g., distillation) reclaim >85% of DMF and DCM.
Analytical Characterization
Purity Assessment:
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 6.85–6.79 (m, 3H, aromatic), 3.82 (s, 6H, OCH₃), 3.42 (s, 2H, SCH₂), 2.51 (s, 3H, CH₃).
Stability Data:
| Condition | Degradation (%) |
|---|---|
| 40°C/75% RH (1 month) | <2 |
| Light (ICH Q1B) | <5 |
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : A rational synthesis approach involves coupling the triazolopyrimidine sulfanyl moiety with the dimethoxyphenylacetamide core. Key steps include:
-
Sulfanyl-Acetamide Formation : React 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl-acetamide intermediate .
-
Amide Coupling : Use EDC/HOBt or HATU-mediated coupling to attach the N-(3,4-dimethoxyphenyl) group.
-
Optimization : Apply Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) can optimize yield and purity, as demonstrated in flow-chemistry protocols for analogous heterocycles .
- Key Parameters for Optimization :
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Reaction Temp. | 60–100°C | 80°C |
| Catalyst (mol%) | 5–15% | 10% |
| Solvent | DMF, DMSO, THF | DMF |
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺).
- NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). Key signals:
- Aromatic Protons : δ 6.8–7.5 ppm (dimethoxyphenyl).
- Triazole-CH₃ : δ 2.4–2.6 ppm.
- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 52.3%, H: 4.5%, N: 20.1%) .
Advanced Research Questions
Q. How can crystallography resolve ambiguities in the compound’s conformation and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:
- Crystallization : Use slow evaporation in EtOH/CHCl₃ (1:1).
- Key Parameters :
| Parameter | Value (Example) |
|---|---|
| Space Group | P2₁/c (monoclinic) |
| Unit Cell (Å) | a=18.220, b=8.118, c=19.628 |
| β Angle | 108.76° |
| Z | 8 |
- Analysis : Identify hydrogen bonds (e.g., N–H···O=S) and π-π stacking between triazole and pyrimidine rings, critical for stability .
Q. What strategies resolve contradictions between computational bioactivity predictions and experimental results?
- Methodological Answer :
- Computational Screening : Use molecular docking (AutoDock Vina) to predict binding to targets like kinases or GPCRs. Compare with experimental IC₅₀ values from kinase inhibition assays.
- Discrepancy Resolution :
Validate ligand-receptor binding via SPR (Surface Plasmon Resonance) to measure affinity (KD).
Test metabolite interference using LC-MS/MS.
Reassess solvation models in DFT calculations (e.g., COSMO-RS vs. SMD) .
Q. How can flow chemistry improve scalability and reproducibility in synthesizing derivatives?
- Methodological Answer : Continuous-flow systems enhance control over exothermic reactions and intermediates:
- Reactor Design : Use microfluidic chips with Pd-catalyzed cross-coupling modules.
- Process Metrics :
| Metric | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Yield | 65–75% | 85–92% |
| Reaction Time | 12–24 h | 2–4 h |
- Case Study : Omura-Sharma-Swern oxidation in flow reduced byproduct formation by 40% in analogous triazolopyrimidines .
Data-Driven Research Directions
Q. What structure-activity relationship (SAR) trends are observed in derivatives with modified substituents?
- Methodological Answer : Systematic SAR studies should:
Vary substituents on the dimethoxyphenyl (e.g., Cl, F, NO₂) and triazole (e.g., CF₃, CH₂Ph).
Test bioactivity in assays (e.g., antiproliferative activity vs. HeLa cells).
- Example Data :
| Derivative (R-group) | IC₅₀ (μM) | LogP |
|---|---|---|
| -OCH₃ (Parent) | 12.3 | 2.8 |
| -Cl | 8.7 | 3.1 |
| -CF₃ | 5.2 | 3.5 |
- Trend : Increased hydrophobicity (↑LogP) correlates with enhanced activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
